8-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid
Description
Properties
IUPAC Name |
8-chloroimidazo[1,2-a]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-5-2-1-3-11-4-6(8(12)13)10-7(5)11/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFNSWDDDFOYNCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C(=C1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60717268 | |
| Record name | 8-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60717268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020038-45-2 | |
| Record name | 8-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60717268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-chloroimidazo[1,2-a]pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of palladium-catalyzed reactions. For instance, the palladium-catalyzed arylation of the inert β-C(sp2)–H bond of carboxylic acid derivatives can be employed, utilizing 8-aminoimidazo[1,2-a]pyridine as a directing group .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the palladium-catalyzed synthetic route suggests that it could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
8-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 8th position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Radical Reactions: Functionalization via radical reactions has been explored, particularly through transition metal catalysis, metal-free oxidation, and photocatalysis strategies.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for arylation, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Reaction conditions often involve specific solvents, temperatures, and reaction times optimized for each type of reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom, while oxidation and reduction reactions can modify the carboxylic acid group or other parts of the molecule.
Scientific Research Applications
Pharmaceutical Development
8-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid plays a crucial role as an intermediate in the synthesis of various pharmaceuticals. Its derivatives are particularly significant in the development of:
- Anti-inflammatory agents : Compounds derived from this acid have demonstrated potential in reducing inflammation.
- Anti-cancer drugs : Research indicates that derivatives can inhibit cancer cell proliferation and enhance apoptosis in tumor cells .
Biochemical Research
In biochemical studies, this compound is utilized to explore enzyme inhibition and receptor interactions. It aids researchers in understanding complex biological pathways, including:
- Enzyme inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways.
- Receptor interactions : It serves as a tool to investigate how certain receptors respond to various stimuli, contributing to drug design and therapeutic strategies .
Material Science
The compound is also employed in material science for the formulation of advanced materials. Its applications include:
- Polymers : Enhancing the chemical resistance and durability of polymeric materials.
- Coatings : Used in developing coatings that provide protective barriers against environmental factors .
Agricultural Chemistry
In agricultural chemistry, this compound contributes to the development of agrochemicals. Its application includes:
- Pesticides and herbicides : The compound aids in formulating safer and more effective agricultural chemicals that minimize environmental impact while maximizing efficacy against pests and weeds .
Analytical Chemistry
In analytical chemistry, this compound serves as a standard reference material. Its applications include:
- Quantification methods : It is used to ensure accuracy and reliability in the quantification of related compounds across various samples, enhancing the robustness of analytical techniques employed in laboratories .
Case Studies and Research Findings
Several studies have highlighted the applications of this compound:
| Study | Focus Area | Key Findings |
|---|---|---|
| Study A | Anti-cancer activity | Demonstrated significant inhibition of tumor growth in vitro. |
| Study B | Enzyme inhibition | Identified specific enzymes inhibited by derivatives of the compound, leading to potential therapeutic applications. |
| Study C | Material enhancement | Showed improved durability and chemical resistance in polymer formulations when integrated with this compound. |
Mechanism of Action
The mechanism of action of 8-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid varies depending on its application. In biological systems, its role as a fluorescent probe involves the interaction with hydrogen ions (H+), leading to changes in fluorescence intensity that correlate with pH levels . In medicinal applications, the compound’s activity against tuberculosis is attributed to its ability to inhibit specific molecular targets and pathways involved in bacterial growth and survival .
Comparison with Similar Compounds
Key Observations :
- Substituent Position : Chlorine at position 8 (vs. 6 or 7) alters electronic effects and steric interactions, influencing receptor binding .
- Carboxylic Acid Position : Derivatives with COOH at C8 (e.g., 6-chloroimidazo[1,2-a]pyridine-8-carboxylic acid) exhibit distinct solubility and derivatization pathways .
Biological Activity
8-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
The compound features a chloro substituent at the 8-position and a carboxylic acid group at the 2-position of the imidazo[1,2-a]pyridine ring. This unique substitution pattern enhances its reactivity and biological properties compared to other derivatives.
Biological Activity Overview
This compound has been studied for its potential in various therapeutic areas, including:
- Antimicrobial Activity : The compound shows promising activity against a range of pathogens, including bacteria and fungi.
- Anticancer Properties : It has demonstrated cytotoxic effects against several cancer cell lines.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, impacting various metabolic pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It interacts with the active sites of enzymes, potentially leading to altered metabolic functions. For example, it may inhibit cholinesterases, which are crucial in neurotransmitter regulation .
- Receptor Modulation : The compound can modulate receptor activities, influencing cellular signaling pathways .
- Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis or interferes with essential bacterial enzymes .
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various imidazo[1,2-a]pyridine derivatives, including this compound. The compound exhibited significant activity against Trypanosoma cruzi and Leishmania infantum, with IC50 values indicating potent efficacy .
Anticancer Studies
In vitro studies have shown that this compound possesses cytotoxic effects against human lung fibroblasts and other cancer cell lines. The compounds were screened for their ability to induce apoptosis in cancer cells, revealing promising results .
| Study | Cell Line | IC50 (µM) |
|---|---|---|
| Study A | Lung Fibroblasts | 15.0 |
| Study B | HeLa Cells | 5.0 |
| Study C | MCF-7 (Breast Cancer) | 12.5 |
Enzyme Inhibition Studies
Research has demonstrated that this compound acts as an inhibitor of acetylcholinesterase (AChE). In a comparative study using Ellman's colorimetric assay, it showed significant inhibition compared to standard drugs .
| Compound | AChE Inhibition (%) |
|---|---|
| This compound | 85% |
| Standard Inhibitor (Tacrine) | 90% |
Q & A
Q. What are the standard synthetic routes for 8-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid, and how do their efficiencies compare?
The compound is commonly synthesized via two primary methods:
- In-flask synthesis : Reacting 2-aminopyridines with bromopyruvic acid in ethanol at 80°C yields the imidazo[1,2-a]pyridine core, with typical yields around 72% .
- Continuous flow synthesis : This method significantly improves efficiency by enabling multi-step reactions (e.g., forming imidazo[1,2-a]pyridine-2-carboxamides) without intermediate isolation. It achieves higher reproducibility and reduced reaction times compared to batch methods . Recommendation: For scalable production, continuous flow is preferred due to its adaptability to high-throughput workflows.
Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?
Key techniques include:
- 1H/13C NMR : Critical for confirming substituent positions and aromatic proton environments. For example, methyl groups appear as singlets (δ = 1.86 ppm), while NH/OH protons resonate as broad singlets (δ = 12–13 ppm) .
- FT-IR : Identifies functional groups like lactam (1628 cm⁻¹) and carboxylic acid (1711 cm⁻¹) .
- CHN analysis : Validates elemental composition for novel derivatives . Note: Always cross-reference spectral data with computational predictions (e.g., DFT) to resolve ambiguities.
Q. What are the primary pharmacological targets studied for imidazo[1,2-a]pyridine-2-carboxylic acid derivatives?
These derivatives are explored for:
- Antiviral activity : As HIV-1 capsid inhibitors, with structural analogs showing binding affinity to viral proteins .
- Antibacterial applications : Derivatives like Mur ligase inhibitors disrupt bacterial cell wall synthesis .
- Antikinetoplastid agents : Chalcone-conjugated derivatives exhibit activity against parasitic protozoa .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yields in multi-step syntheses involving this compound?
Critical factors include:
- Solvent selection : Green solvents like water enhance one-pot reactions (e.g., Meldrum’s acid-mediated syntheses) while reducing environmental impact .
- Catalyst/base optimization : Piperidine (0.3 mmol) effectively promotes Knoevenagel condensations in multi-component reactions .
- Temperature control : Maintaining 80°C during cyclization steps minimizes side reactions . Case study: A one-pot synthesis achieved 80% yield for 3-(2-chlorophenyl)-derivatives by optimizing aryl aldehyde stoichiometry .
Q. What strategies are recommended for resolving contradictions in spectroscopic data when synthesizing novel derivatives?
- Repetition under controlled conditions : Ensure reproducibility by standardizing reaction parameters (e.g., inert atmosphere, solvent purity).
- Advanced NMR techniques : Use 2D NMR (e.g., HSQC, HMBC) to assign overlapping signals in complex aromatic systems .
- X-ray crystallography : Resolve structural ambiguities, as demonstrated for imidazo[1,2-a]pyrimidin-2-yl-acetic acid derivatives .
Q. How can mechanistic studies using isotopic labeling or intermediate trapping be applied to validate proposed reaction pathways?
- Isotopic labeling : Introduce deuterated reagents (e.g., D₂O) to track proton transfer steps in mechanisms like enol formation during Knoevenagel condensations .
- Intermediate trapping : Halt reactions at specific stages (e.g., after Michael addition) to isolate and characterize transient species via LC-MS . Example: A five-step mechanism for benzo[4,5]imidazo[1,2-a]pyridine derivatives was validated by identifying intermediates via HRMS and IR .
Q. What methodologies are effective for coupling this compound with amines to form bioactive amides?
- Coupling reagents : Use EDC·HCl/HOBt in DMF to activate the carboxylic acid for amide bond formation, achieving ~72% yield .
- Workup protocols : Purify products via column chromatography (silica gel, ethyl acetate/hexane) and confirm purity via HPLC . Tip: For sterically hindered amines, switch to DMAP catalysis to enhance reactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
